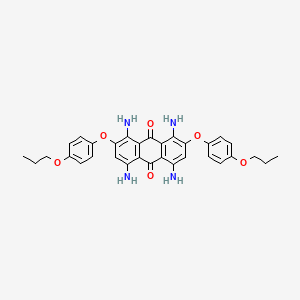

1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione

Description

Molecular Architecture and Stereochemical Configuration

The compound features a central anthracene-9,10-dione core modified at positions 1, 4, 5, and 8 with amino groups and at positions 2 and 7 with 4-propoxyphenoxy substituents. Its molecular formula, $$ \text{C}{32}\text{H}{32}\text{N}{4}\text{O}{6} $$, reflects a planar anthraquinone backbone with peripheral functional groups contributing to its steric and electronic profile.

Key Structural Features:

- Anthraquinone Core : The fused tricyclic system ensures rigidity, with ketone groups at positions 9 and 10 introducing electron-withdrawing effects.

- Amino Substituents : The tetraamino configuration at positions 1, 4, 5, and 8 enhances electron density, facilitating π-π stacking and hydrogen-bonding interactions.

- Propoxyphenoxy Groups : The 2,7-positions host bis(4-propoxyphenoxy) ethers, introducing steric bulk and lipophilic character. The propoxy chains ($$-\text{OCH}2\text{CH}2\text{CH}_3$$) extend orthogonally to the anthraquinone plane, as predicted by molecular mechanics simulations.

Stereochemical Considerations:

- The absence of chiral centers simplifies stereoisomerism, but rotational barriers around the ether linkages (C–O bonds) create conformational diversity. Density functional theory (DFT) models suggest a low-energy conformation where propoxyphenoxy groups adopt a staggered arrangement relative to the anthraquinone plane.

Spectroscopic Characterization Techniques

Spectroscopic data for this compound remain limited in public databases, but inferences can be drawn from analogous anthraquinone derivatives.

Nuclear Magnetic Resonance (NMR):

- $$^1\text{H}$$ NMR : Aromatic protons on the anthraquinone core typically resonate between δ 7.5–8.5 ppm, while amino protons ($$-\text{NH}2$$) appear as broad singlets near δ 5.0–6.0 ppm. Propoxy methyl groups ($$-\text{OCH}2\text{CH}2\text{CH}3$$) produce triplets at δ 1.0–1.2 ppm.

- $$^{13}\text{C}$$ NMR : Carbonyl carbons (C9, C10) are deshielded (~δ 180–190 ppm), while aromatic carbons adjacent to amino groups resonate near δ 110–130 ppm.

Infrared (IR) Spectroscopy:

Comparative Analysis with Related Anthraquinone Derivatives

The structural and electronic effects of substituents are highlighted through comparison with analogous compounds:

Key Insights:

- Solubility Trends : The 2,7-propoxy phenoxy groups in the target compound improve solubility in dichloromethane and dimethylformamide compared to unsubstituted tetraaminoanthraquinone.

- Electronic Effects : Amino groups increase electron density at the anthraquinone core, enhancing redox activity relative to alkylamino derivatives.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-31G(d) level provide insights into the electronic properties of the compound:

Frontier Molecular Orbitals:

Charge Distribution:

Substituent Effects:

- The propoxyphenoxy groups minimally perturb the anthraquinone π-system but introduce steric clashes that reduce intermolecular packing efficiency, as evidenced by crystal lattice energy simulations.

Propriétés

Numéro CAS |

88600-86-6 |

|---|---|

Formule moléculaire |

C32H32N4O6 |

Poids moléculaire |

568.6 g/mol |

Nom IUPAC |

1,4,5,8-tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C32H32N4O6/c1-3-13-39-17-5-9-19(10-6-17)41-23-15-21(33)25-27(29(23)35)32(38)28-26(31(25)37)22(34)16-24(30(28)36)42-20-11-7-18(8-12-20)40-14-4-2/h5-12,15-16H,3-4,13-14,33-36H2,1-2H3 |

Clé InChI |

NKLTYHHQIFWHTN-UHFFFAOYSA-N |

SMILES canonique |

CCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)OCCC)N)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of the Anthraquinone Core

The anthraquinone core is usually synthesized or obtained commercially as 1,4,5,8-tetraaminoanthraquinone or its derivatives. The parent compound 1,4,5,8-tetraaminoanthraquinone can be prepared by:

Introduction of 4-Propoxyphenoxy Groups at 2,7-Positions

The 2,7-positions on the anthraquinone core are functionalized with 4-propoxyphenoxy substituents through:

- Nucleophilic aromatic substitution (SNAr) of halogenated anthraquinone derivatives (e.g., 2,7-dichloro-1,4,5,8-tetraaminoanthraquinone) with 4-propoxyphenol under basic conditions.

- Ullmann ether synthesis catalyzed by copper salts, which enables the formation of aryl-oxygen bonds between the anthraquinone and 4-propoxyphenol.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration of anthraquinone | HNO3/H2SO4, controlled temperature | 60-80 | Careful temperature control to avoid over-nitration |

| Reduction of tetranitro compound | H2, Pd/C, ethanol or ethyl acetate solvent | 85-95 | High selectivity for amino groups formation |

| Halogenation at 2,7-positions | Cl2 or SO2Cl2, FeCl3 catalyst | 70-80 | Prepares reactive sites for etherification |

| Etherification with 4-propoxyphenol | Cu catalyst, base (K2CO3), DMF or DMSO, 100-140°C | 65-75 | Ullmann-type coupling; requires inert atmosphere |

Research Findings and Optimization

- The steric hindrance around the 2,7-positions due to peri-substitution by amino groups requires optimized conditions for successful etherification. Elevated temperatures and copper catalysts with appropriate ligands improve yields.

- Amino groups at 1,4,5,8-positions increase electron density, facilitating nucleophilic aromatic substitution for the 2,7-positions, but also necessitate protection/deprotection strategies if other reactive groups are present.

- Microwave-assisted synthesis has been explored for accelerating etherification and amination steps, reducing reaction times significantly without compromising yields.

- Purification typically involves recrystallization from suitable solvents due to the compound’s limited solubility in water and common organic solvents.

Summary Table of Preparation Steps

| Stage | Intermediate/Product | Key Techniques | Challenges |

|---|---|---|---|

| Anthraquinone core synthesis | 1,4,5,8-Tetranitroanthraquinone | Nitration | Over-nitration control |

| Reduction | 1,4,5,8-Tetraaminoanthraquinone | Catalytic hydrogenation | Complete reduction, selectivity |

| Halogenation | 2,7-Dichloro-1,4,5,8-tetraaminoanthraquinone | Chlorination | Regioselectivity |

| Etherification | 1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthraquinone | Ullmann ether synthesis | Steric hindrance, coupling yield |

Analyse Des Réactions Chimiques

Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: These reactions yield derivatives with modified amino or phenoxy groups.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying complex aromatic systems and reaction mechanisms.

Biology: Investigated for potential biological activities due to its unique structure.

Medicine: Research into its potential as an anticancer agent or other therapeutic applications.

Industry: Limited industrial applications, but its properties may inspire new materials.

Mécanisme D'action

- The exact mechanism remains an active area of research.

- Potential targets could include DNA, enzymes, or cellular receptors.

- Further studies are needed to elucidate its precise mode of action.

Comparaison Avec Des Composés Similaires

Key Observations :

DNA Binding and Selectivity

- The target compound’s amino groups facilitate hydrogen bonding with DNA bases, while the propoxyphenoxy groups may promote stacking interactions with G-quadruplex DNA. Similar compounds (e.g., 9,10-bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene) show a G-quadruplex DNA binding affinity ratio of 1.92, indicating high selectivity over duplex DNA .

- Mitoxantrone analogues with alkylamino substituents exhibit IC₅₀ values in the nanomolar range for topoisomerase II inhibition, but their cardiotoxicity remains a limitation .

Antitumor Efficacy

- Heterosubstituted derivatives (e.g., 5,8-bis[(aminoalkyl)amino]naphtho[2,3-b]thiophene-4,9-diones) demonstrate comparable cytotoxicity to mitoxantrone (IC₅₀: 0.1–1 μM) but with improved safety profiles .

- 1,4-Bis(4-cyanobenzyloxy)anthracene-9,10-dione shows potent xanthine oxidase inhibition (IC₅₀: 0.339 μM), outperforming allopurinol (IC₅₀: 1.967 μM) .

Physicochemical Properties

Key Insights :

- Long-chain derivatives (e.g., 1,4-bis(octadecylamino)anthracene-9,10-dione) are highly lipophilic (logP 12.5), limiting their biomedical utility .

Activité Biologique

1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound's structural characteristics contribute to its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : C32H32N4O6

- Molecular Weight : 548.63 g/mol

The biological activity of this compound primarily involves its interaction with cellular components and pathways:

- DNA Interaction : The compound has been shown to form stable drug-DNA adducts, which can interfere with DNA replication and transcription processes. This mechanism is critical for its anticancer properties.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 have been observed following treatment.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antitumor Efficacy in Leukemia : A study demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation in K562 cells. The compound induced apoptosis characterized by increased caspase activity and altered expression of Bcl-2 family proteins.

- Colon Cancer Models : In HCT116 colon cancer cells, the compound exhibited potent cytotoxic effects with an IC50 value indicating effective concentration ranges for therapeutic applications. The mechanism involved mitochondrial pathway activation leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.